molecular formula C8H9NO B14105352 m-Methylbenzaldehyde oxime CAS No. 41977-54-2

m-Methylbenzaldehyde oxime

Cat. No.: B14105352
CAS No.: 41977-54-2
M. Wt: 135.16 g/mol
InChI Key: YJZULDSAOHKEMO-UHFFFAOYSA-N
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Description

3-Methylbenzaldehyde oxime: is an organic compound with the chemical formula C8H9NO 3-Methylbenzaldoxime . This compound is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group. It is used in various fields of research and industry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

3-Methylbenzaldehyde oxime can be synthesized from 3-Methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically involves mixing 3-Methylbenzaldehyde with hydroxylamine hydrochloride in a solvent such as ethanol, followed by the addition of a base like sodium hydroxide. The mixture is then heated under reflux conditions to facilitate the formation of the oxime .

Industrial Production Methods:

In industrial settings, the synthesis of 3-Methylbenzaldehyde oxime may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylbenzaldehyde oxime can undergo oxidation reactions to form corresponding nitriles or other oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzaldehyde derivatives

Scientific Research Applications

Chemistry:

3-Methylbenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology:

In biological research, 3-Methylbenzaldehyde oxime is used as a ligand in coordination chemistry studies. It can form complexes with metal ions, which are studied for their biological activities .

Medicine:

Oxime derivatives, including 3-Methylbenzaldehyde oxime, have been investigated for their potential medicinal properties. They exhibit antimicrobial, antioxidant, and anticancer activities .

Industry:

In the industrial sector, 3-Methylbenzaldehyde oxime is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. It serves as a building block for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3-Methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxime-metal complexes can inhibit enzymes or disrupt cellular processes, contributing to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • Benzaldehyde oxime
  • 4-Methylbenzaldehyde oxime
  • 2-Hydroxy-3-methylbenzaldehyde oxime

Comparison:

3-Methylbenzaldehyde oxime is unique due to the presence of a methyl group at the third position of the benzene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to benzaldehyde oxime, 3-Methylbenzaldehyde oxime exhibits different chemical and physical properties, such as melting point and solubility. The presence of the methyl group also affects its biological activities and the types of metal complexes it can form .

Properties

IUPAC Name

N-[(3-methylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZULDSAOHKEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962128
Record name N-[(3-Methylphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41977-54-2
Record name N-[(3-Methylphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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